5-Methylhex-3-en-2-ol

Description

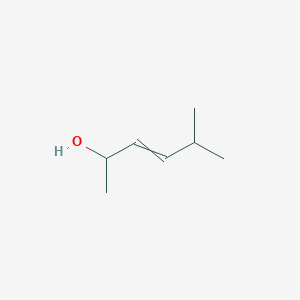

Structure

2D Structure

3D Structure

Properties

CAS No. |

93399-99-6 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

5-methylhex-3-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 |

InChI Key |

CIBOIYZNTDDUCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methylhex-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhex-3-en-2-ol is an unsaturated secondary alcohol with the chemical formula C₇H₁₄O. Its structure, featuring both a carbon-carbon double bond and a hydroxyl group, gives rise to particular chemical reactivity and physical properties that are of interest in various fields of chemical research, including the synthesis of fine chemicals and potential applications in material science and drug development. The presence of stereoisomers, including enantiomers and diastereomers (E/Z isomers), further adds to its chemical complexity and potential for specific biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, details on its synthesis, and protocols for its characterization.

Chemical Structure and Isomerism

This compound possesses two sites of stereoisomerism: a chiral center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exist in either the (E) or (Z) configuration. This results in the possibility of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The majority of commercially available information and spectral data pertains to the (E)-isomer.

Physicochemical Properties

| Property | This compound (Computed) | (E)-5-Methylhex-3-en-2-one (Experimental) | Data Source |

| Molecular Formula | C₇H₁₄O | C₇H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 114.19 g/mol [1] | 112.17 g/mol | --INVALID-LINK-- |

| Boiling Point | Not Available | 150.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | Not Available | 0.829 g/mL | --INVALID-LINK-- |

| Refractive Index | Not Available | n20/D 1.44 | --INVALID-LINK-- |

| XLogP3 | 1.6[1][2] | 1.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1[2] | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1[2] | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 2[2] | 2 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (rac,E)-5-Methylhex-3-en-2-ol[2]

A common laboratory-scale synthesis of (rac,E)-5-methylhex-3-en-2-ol involves the reduction of the corresponding ketone, (E)-5-methyl-3-hexen-2-one.

Materials:

-

(E)-5-methyl-3-hexen-2-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (E)-5-methyl-3-hexen-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 20-30 minutes under an inert atmosphere.[2]

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified alcohol in a deuterated solvent (e.g., CDCl₃). The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methine proton adjacent to the hydroxyl group, the olefinic protons, and the isopropyl group protons.

-

¹³C NMR: A carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.[3]

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid or a thin film on a salt plate. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a C=C stretch around 1650-1670 cm⁻¹, and a C-O stretch in the 1000-1200 cm⁻¹ region.[4]

Mass Spectrometry (MS):

-

Mass spectral analysis, often coupled with gas chromatography (GC-MS), will provide the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Conclusion

This compound is a secondary alcohol with interesting structural features. While comprehensive experimental data on its physical properties is limited, this guide provides a summary of available computed data and outlines standard protocols for its synthesis and characterization. The provided workflow and experimental details offer a solid foundation for researchers and scientists working with this and related unsaturated alcohols. Further experimental investigation is warranted to fully elucidate the physicochemical properties and potential applications of this compound.

References

Technical Data Sheet: 5-Methylhex-3-en-2-ol (CAS 93399-99-6)

Disclaimer: This document summarizes the currently available technical information for 5-Methylhex-3-en-2-ol. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive literature search revealed a significant lack of published data regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound.

Chemical Identity and Properties

This compound is a secondary allylic alcohol. Its chemical structure and basic properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 93399-99-6 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)C=CC(C)O | [2] |

| InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 | [2] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 114.104465066 Da | [1] |

| Complexity | 74.5 | [1] |

Spectral and Analytical Data

Limited spectral data for this compound is available in public databases. This includes:

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR data is referenced in online spectral databases.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.

-

Mass Spectrometry (MS): GC-MS data has been recorded.

For detailed spectra, it is recommended to consult specialized spectral databases.

Synthesis and Purification

Experimental Workflow: General Synthesis of Allylic Alcohols from Enones

References

Technical Dossier: Physicochemical Properties of 5-Methylhex-3-en-2-ol

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the core physicochemical properties of the organic compound 5-Methylhex-3-en-2-ol, with a focus on its molecular weight and chemical formula.

Chemical Identity and Molecular Weight

This compound is an unsaturated alcohol. Its structure consists of a six-carbon chain containing a double bond and a hydroxyl group, with a methyl group as a substituent.

1.1 Chemical Formula

The molecular formula for this compound has been determined to be C₇H₁₄O .[1][2][3] This formula is derived from its structure: a seven-carbon framework, fourteen hydrogen atoms, and a single oxygen atom.

1.2 Molecular Weight Calculation and Data

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic masses of carbon, hydrogen, and oxygen.

The data for the compound are summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Average Molecular Weight | 114.19 g/mol | [2][3] |

| Monoisotopic Mass | 114.104465066 Da | [1][2][3] |

| CAS Registry Number | 93399-99-6 | [1][2] |

Logical Relationship of Structure to Formula

The logical derivation of the molecular formula from the IUPAC name is a foundational concept in organic chemistry. The workflow illustrates how the nomenclature directly informs the chemical structure and, consequently, the molecular formula.

This document is intended for technical audiences. The information provided is based on established chemical principles and publicly available data. No experimental protocols are included as the determination of molecular weight is a standard calculation based on the verified chemical formula.

References

Elucidation of the Chemical Structure of 5-Methylhex-3-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-methylhex-3-en-2-ol, a secondary alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. The elucidation process relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by a definitive synthetic route.

Molecular Structure and Properties

This compound is a chiral unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1][2] Its structure features a six-carbon chain containing a double bond between carbons 3 and 4, a hydroxyl group at position 2, and a methyl group at position 5. The presence of a stereocenter at carbon 2 and the possibility of E/Z isomerism at the double bond lead to the existence of multiple stereoisomers. The (E)-isomer is commonly referenced in spectral databases.[3]

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| InChI Key | CIBOIYZNTDDUCJ-UHFFFAOYSA-N[1] |

Spectroscopic Data for Structure Confirmation

The structural features of this compound can be unequivocally determined through the analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-5-Methylhex-3-en-2-ol is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The predicted chemical shifts for the carbons in (E)-5-Methylhex-3-en-2-ol are consistent with the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-5-Methylhex-3-en-2-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃-C2) | ~23 |

| C2 (CH-OH) | ~68 |

| C3 (=CH) | ~130 |

| C4 (=CH) | ~135 |

| C5 (CH) | ~31 |

| C6, C7 (CH(CH₃)₂) | ~22 (each) |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3200-3600 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (sp²) | Stretching | 3000-3100 |

| C=C (alkene) | Stretching | 1640-1680 |

| C-O (alcohol) | Stretching | 1050-1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 114.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated ketone, 5-methylhex-3-en-2-one (B7823223), using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[4]

Experimental Protocol: Reduction of 5-Methylhex-3-en-2-one

Materials:

-

5-Methylhex-3-en-2-one

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 5-methylhex-3-en-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is exothermic, so the addition should be portion-wise to control the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by fractional distillation or column chromatography.

Visualizing the Elucidation and Synthesis Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the synthetic pathway.

References

Spectroscopic Profile of 5-Methylhex-3-en-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylhex-3-en-2-ol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the identification and characterization of this compound.

Summary of Spectroscopic Data

Table 1: ¹³C NMR Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

Note: Specific chemical shift values for (E)-5-Methylhex-3-en-2-ol are not publicly available in the searched resources. SpectraBase indicates the availability of a ¹³C NMR spectrum, but access to the data requires a subscription.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H on C2 | ~3.8 - 4.2 | Multiplet | Data not available |

| H on C3 | ~5.4 - 5.6 | Multiplet | Data not available |

| H on C4 | ~5.5 - 5.7 | Multiplet | Data not available |

| H on C5 | ~2.2 - 2.5 | Multiplet | Data not available |

| OH | Variable | Singlet (broad) | Data not available |

| CH₃ on C2 | ~1.2 | Doublet | Data not available |

| (CH₃)₂ on C5 | ~1.0 | Doublet | Data not available |

Table 3: Infrared (IR) Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=C stretch (alkene) | 1650-1680 | Medium, Sharp |

| C-O stretch (alcohol) | 1050-1150 | Strong |

Note: A vapor phase IR spectrum is available on SpectraBase, but the detailed peak list is not publicly accessible.[2] The values in the table are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for (E)-5-Methylhex-3-en-2-ol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | Data not available | [M]⁺ (Molecular Ion) |

| 99 | Data not available | [M - CH₃]⁺ |

| 71 | Data not available | [M - C₃H₇]⁺ |

| 43 | Data not available | [C₃H₇]⁺ |

Note: A GC-MS spectrum is noted as available in SpectraBase, but the fragmentation pattern and relative intensities are not publicly detailed.[1] The listed fragments are predicted based on common fragmentation pathways for aliphatic alcohols and alkenes.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized methodologies applicable to a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the GC, where the sample is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). The oven temperature is programmed to ramp up to ensure good separation of the components.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Interpretation Workflow

The logical flow for interpreting the spectroscopic data to confirm the structure of this compound is outlined below.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of this compound in a research and development setting. Further contributions of experimental data to public databases are encouraged to enhance the collective knowledge base for this and other important chemical compounds.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Methylhex-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Methylhex-3-en-2-ol. The content is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the expected spectral data, a detailed experimental protocol for its acquisition, and visual aids to understand the underlying structural relationships.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data is a prediction based on the analysis of structurally similar compounds and computational NMR prediction tools. The predicted spectrum is for the (E)-isomer of this compound.

Structure of (E)-5-Methylhex-3-en-2-ol:

Table 1: Predicted ¹H NMR Data for (E)-5-Methylhex-3-en-2-ol

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | ~1.20 | Doublet | ~6.5 | 3H |

| b | ~4.10 | Quintet | ~6.5 | 1H |

| c | ~5.50 | Doublet of Doublets | ~15.5, ~6.5 | 1H |

| d | ~5.65 | Doublet of Doublets | ~15.5, ~6.0 | 1H |

| e | ~2.30 | Heptet (or Septet) | ~6.8 | 1H |

| f | ~1.00 | Doublet | ~6.8 | 6H |

| OH | Variable | Singlet (broad) | - | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added to the solvent prior to sample dissolution. For routine structural confirmation, the residual proton signal of the deuterated solvent can be used as a reference.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for obtaining a high-resolution spectrum.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range for organic molecules.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the internal standard (0.00 ppm for TMS).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

-

Visualization of Molecular Structure and J-Coupling

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key through-bond scalar (J) couplings that give rise to the splitting patterns observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

Caption: J-Coupling relationships in this compound.

In-Depth Technical Guide: ¹³C NMR Analysis of 5-Methylhex-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C NMR analysis of 5-Methylhex-3-en-2-ol, a valuable intermediate in organic synthesis. This document details the expected spectroscopic characteristics, a general experimental protocol for its synthesis, and a standard procedure for ¹³C NMR data acquisition.

Introduction

This compound is a chiral unsaturated alcohol with applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its structure, featuring a stereocenter and a double bond, gives rise to a distinct ¹³C NMR spectrum that is crucial for its characterization and for monitoring reactions in which it participates. This guide will focus on the (E)-isomer of this compound.

Predicted ¹³C NMR Data

While a publicly available, peer-reviewed source for the specific ¹³C NMR chemical shifts of (E)-5-Methylhex-3-en-2-ol could not be located during the preparation of this guide, a ¹³C NMR spectrum for this compound is available on the SpectraBase database.[1] Based on established principles of ¹³C NMR spectroscopy and analysis of similar structures, the expected chemical shifts are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-5-Methylhex-3-en-2-ol

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C1 | ~23 | Quartet (q) |

| C2 | ~68 | Doublet (d) |

| C3 | ~125 | Doublet (d) |

| C4 | ~138 | Doublet (d) |

| C5 | ~31 | Doublet (d) |

| C6 | ~22 | Quartet (q) |

| C7 | ~22 | Quartet (q) |

Note: These are predicted values and may differ slightly from experimentally determined shifts. The multiplicity is based on the number of attached protons.

Experimental Protocols

Synthesis of (E)-5-Methylhex-3-en-2-ol

A common synthetic route to (E)-5-Methylhex-3-en-2-ol involves the reduction of the corresponding α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one.

Materials:

-

(E)-5-methylhex-3-en-2-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (E)-5-methylhex-3-en-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (E)-5-Methylhex-3-en-2-ol.

¹³C NMR Data Acquisition

The following is a general protocol for acquiring a ¹³C NMR spectrum of an unsaturated alcohol like this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tube

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

Procedure:

-

Prepare the sample by dissolving approximately 10-50 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include:

-

Pulse program: A standard single-pulse experiment with proton decoupling.

-

Spectral width: 0-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: Dependent on sample concentration, typically ranging from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and NMR analysis.

References

Mass Spectrometry of 5-Methylhex-3-en-2-ol: An In-depth Technical Guide

This technical guide provides a detailed analysis of the mass spectrometry of 5-Methylhex-3-en-2-ol, tailored for researchers, scientists, and professionals in drug development. It covers predicted fragmentation patterns, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction

This compound is an unsaturated alcohol with the molecular formula C₇H₁₄O and a monoisotopic mass of approximately 114.104 g/mol .[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of such volatile compounds. This guide outlines the expected behavior of this compound under electron ionization (EI) mass spectrometry.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 114. This molecular ion is often of low abundance due to its instability and tendency to undergo fragmentation. The fragmentation pathways are dictated by the presence of the hydroxyl group, the double bond, and the alkyl branching, leading to the formation of more stable carbocations.

The principal fragmentation mechanisms anticipated for this compound are α-cleavage (cleavage of the bond adjacent to the oxygen atom) and allylic cleavage (cleavage of the bond beta to the double bond), as well as dehydration (loss of a water molecule).

Key Predicted Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): α-cleavage can lead to the loss of a methyl group from the carbon bearing the hydroxyl group, resulting in a stable oxonium ion at m/z 99.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between C2 and C3 can result in the formation of a fragment at m/z 85.

-

Loss of a propyl radical (•C₃H₇): Cleavage at the allylic position can lead to the loss of an isopropyl group, forming a resonance-stabilized cation at m/z 71.

-

Loss of water (H₂O): Neutral loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, which would produce a radical cation at m/z 96.

-

Formation of the base peak: The most stable fragment, often resulting from allylic cleavage, is expected to be the base peak in the spectrum. For this compound, the fragment at m/z 43, corresponding to the isopropyl cation, is a strong candidate for the base peak.

The predicted fragmentation of this compound is visualized in the following diagram:

Quantitative Data Summary

The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures from the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure |

| 114 | Molecular Ion [C₇H₁₄O]⁺• | [CH₃CH(OH)CH=CHCH(CH₃)₂]⁺• |

| 99 | [M - CH₃]⁺ | [CH(OH)CH=CHCH(CH₃)₂]⁺ |

| 96 | [M - H₂O]⁺• | [C₇H₁₂]⁺• |

| 71 | [M - C₃H₇]⁺ | [CH₃CH(OH)CH=CH]⁺ |

| 45 | [CH₃CHOH]⁺ | [CH₃CH=OH]⁺ |

| 43 | [CH(CH₃)₂]⁺ | [(CH₃)₂CH]⁺ |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for volatile organic compounds.[3][4]

A. Sample Preparation

-

Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final diluted sample into a 2 mL autosampler vial.

B. Gas Chromatography (GC) Conditions

-

GC Column: A non-polar column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

C. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[4]

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

D. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pathways and, if available, with a reference spectrum from a spectral library (e.g., NIST).

The general workflow for this experimental protocol is illustrated in the diagram below:

Conclusion

While experimental mass spectral data for this compound is not widely published, a reliable fragmentation pattern can be predicted based on fundamental principles of mass spectrometry. The primary fragmentation pathways are expected to involve α-cleavage, allylic cleavage, and dehydration, with a characteristic base peak likely at m/z 43. The provided GC-MS protocol offers a robust starting point for the experimental analysis of this compound, enabling its identification and structural confirmation in various research and development settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methylhex-3-en-2-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Methylhex-3-en-2-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral features, a detailed experimental protocol for spectral acquisition, and a logical visualization of the molecule's structure-spectrum correlations.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C7H14O), the IR spectrum will display characteristic absorption bands corresponding to the vibrations of its key functional moieties: an alcohol (O-H), a carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (sp³, sp², and sp C-H). The interpretation of this spectrum is crucial for structural elucidation and purity assessment. The molecular structure of this compound dictates the vibrational frequencies observed in its IR spectrum.

Data Presentation: Predicted Infrared Absorption Data

While a publicly available, fully annotated experimental spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the known vibrational frequencies of its functional groups. The following table summarizes these predicted absorptions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (sp³ C-H) | Stretching | 2990 - 2850 | Medium to Strong |

| C-H (sp² C-H, alkene) | Stretching | 3100 - 3000 | Medium |

| C=C (Alkene) | Stretching | 1680 - 1620 | Variable, typically Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| =C-H (Alkene) | Bending (Out-of-plane) | 1000 - 650 | Medium to Strong |

| C-H (sp³) | Bending | 1470 - 1350 | Medium |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, a liquid at room temperature, can be effectively achieved using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This method is often preferred for liquids due to its minimal sample preparation and ease of use.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of liquid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have had adequate time to warm up and stabilize.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and dry. Clean it with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Initiate the background scan using the software. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the software. The same scanning parameters (number of scans and resolution) as the background scan should be used to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Process the spectrum as needed. This may include baseline correction or smoothing.

-

Identify and label the major absorption peaks and compare them to the expected values for the functional groups present in the molecule.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in isopropanol or ethanol. Ensure the crystal is clean and dry for the next user.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships between the functional groups in this compound and their characteristic regions of absorption in an infrared spectrum, as well as the experimental workflow for obtaining the spectrum.

Caption: Structure-Spectrum Correlation for this compound.

Caption: ATR-FTIR Experimental Workflow.

An In-depth Technical Guide to the Stereoisomers of 5-Methylhex-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhex-3-en-2-ol is a chiral allylic alcohol with significant potential in organic synthesis and as a building block in the development of new chemical entities. Its structure, possessing two stereocenters, gives rise to four distinct stereoisomers. The spatial arrangement of these isomers can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, physicochemical properties, and proposed methodologies for their synthesis and separation. While specific experimental data for each isolated stereoisomer is limited in publicly available literature, this guide consolidates the available information and presents established protocols for analogous compounds that can be adapted for their preparation and characterization.

Introduction to the Stereoisomers of this compound

The molecular structure of this compound contains two sources of stereoisomerism: a chiral center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exhibit geometric isomerism. This results in a total of four possible stereoisomers.

-

Chiral Center (C2): The C2 carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the 5-methylhex-3-enyl group. This chirality leads to two enantiomeric forms, designated as (2R) and (2S) according to the Cahn-Ingold-Prelog priority rules.

-

Geometric Isomerism (C3=C4): The double bond between C3 and C4 restricts rotation, leading to two geometric isomers, designated as (E) (entgegen or opposite) and (Z) (zusammen or together), based on the relative positions of the highest priority substituents on each carbon of the double bond.

The combination of these two stereogenic elements results in the following four stereoisomers:

-

(2R, 3E)-5-Methylhex-3-en-2-ol

-

(2S, 3E)-5-Methylhex-3-en-2-ol

-

(2R, 3Z)-5-Methylhex-3-en-2-ol

-

(2S, 3Z)-5-Methylhex-3-en-2-ol

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an (E)-isomer and a (Z)-isomer with the same chirality at C2 (e.g., (2R, 3E) and (2R, 3Z)) is diastereomeric.

Physicochemical and Spectroscopic Data

Experimentally determined quantitative data for each of the four stereoisomers of this compound are not extensively available in the public domain. The following tables summarize computed data from publicly accessible databases and available experimental data for mixtures or related isomers.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 114.104465066 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Complexity | 74.5 | [1] |

Boiling Point and Density (Predicted and Analogous Compounds)

| Compound | Boiling Point (°C) | Density (g/mL) | Source |

| 5-Methyl-3-hexen-2-one (B238795) | 150.7 @ 760 mmHg | 0.829 | [3] |

| 5-Methyl-5-hexen-3-yn-2-ol | 78 @ 21 mmHg | 0.916 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the stereoisomers of this compound. While a complete set of spectra for each individual isomer is not available, data for the (E)-isomer is accessible.

For (E)-5-Methylhex-3-en-2-ol: [5]

-

¹³C NMR: Spectra are available in public databases.

-

FTIR (Vapor Phase): Spectra are available in public databases.[5][6]

-

Mass Spectrometry (GC-MS): Spectra are available in public databases.[5]

It is expected that the ¹H and ¹³C NMR spectra of the (E) and (Z)-isomers will show distinct differences in the chemical shifts and coupling constants of the vinylic protons and carbons. The enantiomeric pairs will have identical spectra in achiral solvents.

Experimental Protocols

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic strategies.

A common method for the synthesis of a racemic mixture of the (E)-isomer is the reduction of the corresponding ketone, (E)-5-methyl-3-hexen-2-one.

Objective: To synthesize a racemic mixture of (E)-5-methylhex-3-en-2-ol.

Materials:

-

(E)-5-Methyl-3-hexen-2-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (E)-5-methyl-3-hexen-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

For the synthesis of specific enantiomers, an asymmetric reduction of the ketone or an asymmetric addition to an appropriate aldehyde can be employed. The following is a proposed strategy based on established methodologies.

Objective: To synthesize an enantiomerically enriched sample of a this compound stereoisomer.

Strategy: Asymmetric reduction of (E)- or (Z)-5-methyl-3-hexen-2-one using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

(E)- or (Z)-5-Methyl-3-hexen-2-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine

-

Borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the chiral CBS catalyst in anhydrous THF under an inert atmosphere (argon or nitrogen) at room temperature, add the borane (B79455) reagent dropwise.

-

Cool the mixture to the recommended temperature (e.g., -78 °C or 0 °C).

-

Add a solution of the corresponding 5-methyl-3-hexen-2-one in anhydrous THF dropwise to the catalyst-borane complex.

-

Stir the reaction at this temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then perform an aqueous workup.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Separation of Stereoisomers

The (E) and (Z) diastereomers of this compound can be separated by standard chromatographic techniques such as flash column chromatography or preparative gas chromatography due to their different physical properties.

The separation of enantiomers requires a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for both analytical and preparative-scale separation of enantiomers.

Objective: To separate the enantiomers of (E)- or (Z)-5-methylhex-3-en-2-ol.

Protocol Outline:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, that provides good separation of the enantiomers.

-

Analysis: Inject a small amount of the racemic mixture onto the chiral HPLC column and monitor the elution profile using a UV or refractive index detector.

-

Preparative Separation: For larger quantities, use a preparative or semi-preparative chiral column and collect the fractions corresponding to each enantiomer.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the collected fractions using analytical chiral HPLC.

Enzymatic Kinetic Resolution:

This method utilizes the stereoselectivity of enzymes to differentiate between two enantiomers.

Objective: To obtain an enantiomerically enriched sample of this compound via enzymatic kinetic resolution.

Protocol Outline:

-

Enzyme and Acyl Donor Selection: Screen various lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase) and acyl donors (e.g., vinyl acetate, isopropenyl acetate) to find a combination that provides high enantioselectivity for the acylation of one enantiomer of this compound.

-

Reaction: Incubate the racemic alcohol with the selected enzyme and acyl donor in an appropriate organic solvent.

-

Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Termination and Separation: Stop the reaction at approximately 50% conversion by filtering off the enzyme. Separate the unreacted alcohol from the acylated product by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol.

Biological Activity

There is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of the stereoisomers of this compound. However, as an allylic alcohol, it belongs to a class of compounds known to exhibit a range of biological effects.[7] Some allylic alcohols have been reported to have applications in the pharmaceutical and fragrance industries.[7][8] The toxicity of allylic alcohols is a consideration, as they can be irritants and may have other adverse health effects.[8][9]

Given the crucial role of stereochemistry in molecular interactions with biological targets, it is highly probable that the four stereoisomers of this compound would exhibit different biological activities. Further research is required to explore the pharmacological and toxicological profiles of these individual isomers.

Mandatory Visualizations

Stereoisomeric Relationships of this compound

Caption: Stereoisomeric relationships of this compound.

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound represent valuable targets for synthetic chemists and drug discovery professionals. While a complete experimental dataset for each isomer is not yet available, this guide provides a framework for their study by consolidating existing knowledge and proposing established methodologies for their synthesis, separation, and characterization. The elucidation of the specific properties of each stereoisomer will be critical in unlocking their full potential in various scientific and industrial applications. Further research is warranted to fully characterize these compounds and explore their biological activities.

References

- 1. This compound | C7H14O | CID 53722283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-METHYL-5-HEXEN-3-YN-2-OL | CAS#:68017-33-4 | Chemsrc [chemsrc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 8. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Synthesis of (E)-5-methylhex-3-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining (E)-5-methylhex-3-en-2-ol, a valuable chiral building block in organic synthesis. The document outlines detailed experimental protocols for key synthetic strategies, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

(E)-5-methylhex-3-en-2-ol is a secondary allylic alcohol with two stereocenters, making it a useful intermediate in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The stereoselective synthesis of this compound is of significant interest. This guide explores the most common and effective methods for its preparation, including the reduction of the corresponding ketone, the Wittig reaction, and the Grignard reaction.

Synthetic Strategies

Several synthetic pathways can be employed to produce (E)-5-methylhex-3-en-2-ol. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.

Reduction of (E)-5-methylhex-3-en-2-one

A straightforward and high-yielding method for the synthesis of racemic (E)-5-methylhex-3-en-2-ol is the reduction of the corresponding α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one.[1] This method is efficient for producing the racemic alcohol.

Reaction Scheme:

(CH₃)₂CHCH=CHCOCH₃ + NaBH₄ → (CH₃)₂CHCH=CHCH(OH)CH₃

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol.[1]

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the stereoselective formation of alkenes.[2][3][4][5][6] To synthesize (E)-5-methylhex-3-en-2-ol, a stabilized ylide can be reacted with an appropriate aldehyde to favor the formation of the (E)-alkene. This would be followed by a reduction of the ketone functionality.

A plausible retrosynthetic analysis suggests the disconnection of the double bond, leading to isobutyraldehyde (B47883) and a phosphorus ylide derived from 1-(triphenylphosphoranylidene)propan-2-one.

Grignard Reaction Approach

The Grignard reaction is a classic method for forming carbon-carbon bonds and synthesizing alcohols.[7][8][9] For the synthesis of (E)-5-methylhex-3-en-2-ol, a Grignard reagent can be added to an α,β-unsaturated aldehyde. For instance, the reaction of isopropenylmagnesium bromide with crotonaldehyde (B89634) would yield the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthetic route discussed in this guide.

| Synthetic Route | Reagents and Conditions | Product | Yield (%) | Reference |

| Reduction | (E)-5-methylhex-3-en-2-one, Sodium borohydride, Methanol, 20 °C, 20 min | (rac,E)-5-methylhex-3-en-2-ol | 85 | [1] |

Experimental Protocols

Protocol for the Reduction of (E)-5-methylhex-3-en-2-one

This protocol is based on a documented procedure for the synthesis of (rac,E)-5-methylhex-3-en-2-ol.[1]

Materials:

-

(E)-5-methylhex-3-en-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (E)-5-methylhex-3-en-2-one (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 20 °C for 20 minutes.[1]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (rac,E)-5-methylhex-3-en-2-ol.

Visualizations

Synthetic Pathways

The following diagrams illustrate the synthetic routes for (E)-5-methylhex-3-en-2-ol.

Caption: Synthetic pathways to (E)-5-methylhex-3-en-2-ol.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a chemical synthesis.

Caption: General experimental workflow for chemical synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Wittig_reaction [chemeurope.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

The Enigmatic Presence of 5-Methylhex-3-en-2-ol in Nature: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current scientific understanding of the natural occurrence of 5-Methylhex-3-en-2-ol, a chiral unsaturated alcohol with potential applications in flavor, fragrance, and pharmaceutical research. While direct evidence of its presence in natural sources remains elusive in published literature, this document provides a comprehensive overview of its immediate precursor, 5-Methylhex-3-en-2-one, and explores the high probability of the alcohol's co-existence through enzymatic biotransformation. This guide is intended for researchers, scientists, and drug development professionals investigating novel natural compounds.

The Precursor: Documented Natural Occurrence of 5-Methylhex-3-en-2-one

While this compound has not been explicitly identified in natural isolates, its corresponding ketone, 5-Methylhex-3-en-2-one, has been reported in a variety of matrices. This suggests that the alcohol may exist in these sources, potentially as a minor constituent resulting from in-situ bioreduction.

| Natural Source | Common Name | Matrix | Analytical Method | Reference |

| Corylus avellana | Roasted Filberts | Nut | GC-MS | [1] |

| Camellia sinensis | Green Tea | Leaves | GC-MS | [1] |

| Pandalus borealis | Cooked and Roasted Shrimp | Muscle Tissue | GC-MS | [1] |

| Cryptomeria japonica | Japanese Cedar | Wood/Essential Oil | GC-MS | [2] |

Table 1: Documented Natural Occurrences of 5-Methylhex-3-en-2-one

The Hypothesis: Bioreduction as a Pathway to this compound in Nature

The presence of a ketone in a biological system strongly implies the potential for its corresponding secondary alcohol via enzymatic reduction. Many microorganisms and plant enzymes, particularly oxidoreductases, are known to catalyze the stereoselective reduction of α,β-unsaturated ketones.[3][4] This well-documented biochemical transformation is the foundation for the hypothesis that this compound is likely present in the same natural sources as its ketone precursor.

Caption: Proposed biosynthetic pathway for this compound.

Proposed Experimental Protocol for Detection and Analysis

The following protocol outlines a hypothetical yet robust methodology for the targeted analysis of this compound in a natural matrix, using roasted filberts as an example.

Sample Preparation: Volatile Compound Extraction

-

Cryogenic Grinding: Freeze a 10 g sample of roasted filberts with liquid nitrogen and grind to a fine powder using a cryogenic mill. This preserves the volatile profile by minimizing enzymatic activity and thermal degradation.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Transfer 2 g of the powdered sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to increase the vapor pressure of the analytes.

-

Spike with an internal standard (e.g., 1-octanol-d17) for quantification.

-

Seal the vial and incubate at 60°C for 30 minutes with gentle agitation.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 45 minutes.

-

Instrumental Analysis: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC):

-

Injector: Splitless mode, 250°C.

-

Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40°C (hold 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 20°C/min (hold 5 min).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Rate: 5 scans/s.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis

-

Identification: Compare the mass spectrum and retention index of any peak suspected to be this compound with an authentic standard.

-

Enantiomeric Resolution: The chiral column should separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric ratio in the natural sample.

-

Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard.

Caption: Workflow for the analysis of this compound.

Future Outlook

The definitive identification and quantification of this compound in natural sources present a compelling research opportunity. Such a discovery would not only expand our knowledge of natural product chemistry but could also unveil novel bioactive properties and biosynthetic pathways. The methodologies outlined in this guide provide a solid foundation for researchers to pursue this promising line of inquiry.

References

- 1. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]

- 2. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. mycosphere.org [mycosphere.org]

- 5. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. | Semantic Scholar [semanticscholar.org]

- 6. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylhex-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylhex-3-en-2-ol, a valuable chemical intermediate. This document details a reliable synthetic protocol, thorough characterization data, and experimental workflows to assist researchers in the successful preparation and identification of this compound.

Introduction

This compound is an unsaturated alcohol with applications in organic synthesis, serving as a precursor for more complex molecules in the development of new chemical entities. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. This guide focuses on a common and effective method for its synthesis: the reduction of the corresponding α,β-unsaturated ketone, 5-methylhex-3-en-2-one.

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 5-methyl-3-hexen-2-one (B238795). This transformation is typically achieved with high efficiency using sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727).

Synthesis Pathway

The synthesis involves the 1,2-reduction of the carbonyl group in 5-methyl-3-hexen-2-one to the corresponding alcohol.

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 5-Methylhex-3-en-2-one

This protocol is based on established procedures for the sodium borohydride reduction of α,β-unsaturated ketones.

Materials:

-

5-Methylhex-3-en-2-one

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-hexen-2-one (1.0 eq) in anhydrous methanol (20 mL).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 93399-99-6 | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

The following data corresponds to (E)-5-Methylhex-3-en-2-ol.

Table 2: ¹³C NMR Spectroscopic Data [2]

| Chemical Shift (ppm) | Assignment |

| Data not explicitly provided in search results |

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Detailed data not explicitly provided in search results |

Table 4: Infrared (IR) Spectroscopic Data [3]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 (broad) | O-H stretch (alcohol) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~970 | =C-H bend (trans alkene) |

Table 5: Mass Spectrometry (MS) Data [2]

| m/z | Interpretation |

| 114 | Molecular ion [M]⁺ |

| 99 | [M - CH₃]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Conclusion

This guide has detailed a reliable and straightforward method for the synthesis of this compound via the reduction of 5-methyl-3-hexen-2-one. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The spectroscopic data presented, when compared with experimentally obtained results, will allow for confident identification and purity assessment of the synthesized compound.

References

Methodological & Application

Enantioselective Synthesis of 5-Methylhex-3-en-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 5-Methylhex-3-en-2-ol, a valuable chiral building block in organic synthesis. The primary method detailed is the asymmetric reduction of the corresponding prochiral ketone, 5-methylhex-3-en-2-one (B7823223), utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a reliable choice for accessing chiral secondary alcohols.[1][2][3][4]

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is achieved through the 1,2-reduction of the α,β-unsaturated ketone, 5-methylhex-3-en-2-one. The key to achieving high enantioselectivity is the use of a chiral catalyst that directs the hydride delivery to one of the two prochiral faces of the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, thereby creating a highly organized transition state that dictates the stereochemical outcome.[1][3][4]

The overall transformation is as follows:

Scheme 1: Enantioselective Reduction of 5-Methylhex-3-en-2-one

Quantitative Data Summary

The following table summarizes representative quantitative data for the CBS reduction of acyclic enones similar to 5-methylhex-3-en-2-one. These values provide an expected range for yield and enantiomeric excess (ee) for the described protocol.

Table 1: Representative Data for CBS Reduction of Acyclic Enones

| Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH3·SMe2 | THF | -78 | 89 | 91 | --INVALID-LINK-- |

| Benzalacetone | Chiral Lactam Alcohol-derived Oxazaborolidine | p-Iodophenoxyborane | THF | -40 | 90 | 91 | --INVALID-LINK--[5] |

| 4-Phenyl-3-buten-2-one | (S)-Me-CBS | BH3·THF | THF | -78 to RT | 95 | 96 | Adapted from general procedures |

| 5-Methylhex-3-en-2-one (Predicted) | (S)-Me-CBS | BH3·THF | THF | -78 to RT | ~85-95 | ~90-97 | - |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the enantioselective synthesis and the catalytic cycle of the CBS reduction.

Caption: Experimental workflow for the CBS reduction of 5-methylhex-3-en-2-one.

Caption: Catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the CBS reduction of ketones and is tailored for the synthesis of (R)-5-Methylhex-3-en-2-ol on a 1 mmol scale.[1][2][5]

Materials and Equipment:

-

5-Methylhex-3-en-2-one (112.17 mg, 1.0 mmol, 1.0 equiv.)

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 mL, 0.1 mmol, 10 mol%)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 mL, 1.2 mmol, 1.2 equiv.)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous THF (5 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Catalyst and Borane: To the cooled THF, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol) via syringe. Stir for 5 minutes. Then, add the borane-THF complex solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Addition of Substrate: In a separate vial, dissolve 5-methylhex-3-en-2-one (112.17 mg, 1.0 mmol) in anhydrous THF (1 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.

-